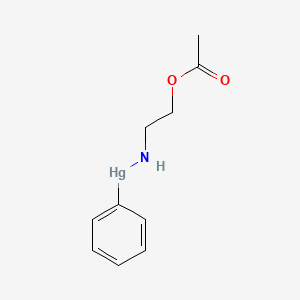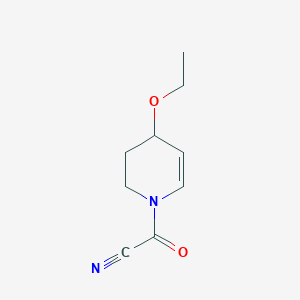![molecular formula C18H28N2O4 B13804492 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline CAS No. 71673-19-3](/img/structure/B13804492.png)
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and various functional groups that contribute to its reactivity and applications.
準備方法
The synthesis of 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline typically involves multiple steps, including the formation of the quinoline core and the introduction of the ethoxyethoxyethyl and nitro groups. The synthetic route may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Functional Groups: The ethoxyethoxyethyl group can be introduced through etherification reactions, while the nitro group can be added via nitration reactions using nitric acid and sulfuric acid.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group, resulting in the formation of aminoquinolines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl group, where nucleophiles like halides or amines replace the ethoxy groups.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions include quinoline derivatives with altered functional groups, which can have different chemical and physical properties.
科学的研究の応用
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
類似化合物との比較
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline can be compared with similar compounds like:
2-(2-Ethoxyethoxy)ethanol: Known for its use as a solvent and in cosmetics, it lacks the quinoline core and nitro group, making it less reactive in certain chemical reactions.
2-Ethoxyethyl acetate: Used in industrial applications as a solvent, it also lacks the quinoline core and nitro group, resulting in different chemical properties and applications.
特性
CAS番号 |
71673-19-3 |
|---|---|
分子式 |
C18H28N2O4 |
分子量 |
336.4 g/mol |
IUPAC名 |
1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-7-nitro-3,4-dihydroquinoline |
InChI |
InChI=1S/C18H28N2O4/c1-5-23-10-11-24-9-8-19-17-12-15(20(21)22)6-7-16(17)14(2)13-18(19,3)4/h6-7,12,14H,5,8-11,13H2,1-4H3 |
InChIキー |
SLVDSOOENOHJQD-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(CC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


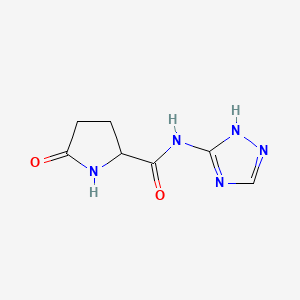
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
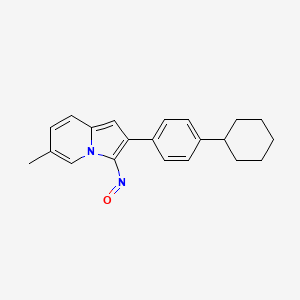
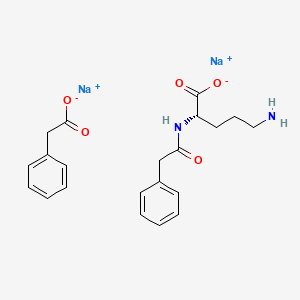
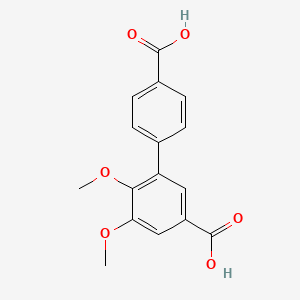
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
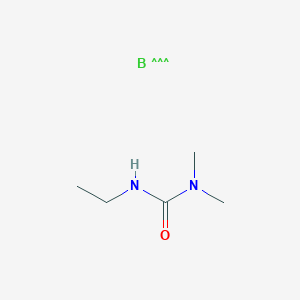
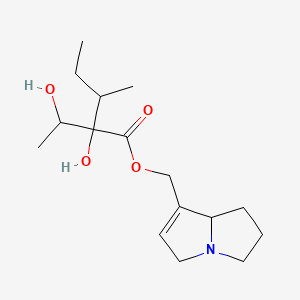
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
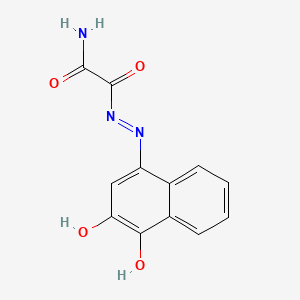
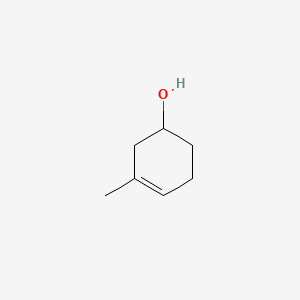
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
